molecular formula C13H14O5 B11774322 Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate

Cat. No.: B11774322
M. Wt: 250.25 g/mol
InChI Key: SPFKZOXMTIVTOU-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate (CAS 1779122-16-5) is a chemical compound with the molecular formula C13H14O5 and a molecular weight of 250.25 g/mol. This benzofuran-2-carboxylate ester features a 2-methoxyethoxy functional group at the 3-position of the benzofuran core, a structural motif of significant interest in medicinal chemistry research. The benzofuran scaffold is a privileged structure in drug discovery due to its diverse biological profile. Research indicates that structurally similar benzofuran derivatives exhibit promising neuroprotective properties . Specifically, certain benzofuran-2-carboxamide analogues have demonstrated potent protection against NMDA-induced excitotoxic damage in rat cortical neuronal cells, with efficacy comparable to known NMDA receptor antagonists like memantine . This suggests potential research applications for compounds in this class in models of neurodegenerative disorders and stroke. Furthermore, the benzofuran core is a key structural component in several investigated anticancer agents . Novel 3-methylbenzofuran and 3-(morpholinomethyl)benzofuran derivatives have shown potent in vitro antiproliferative activity against non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines, with some compounds also acting as potent VEGFR-2 inhibitors—a key target in anti-angiogenesis cancer therapy . The structural similarity of these active compounds to this compound underscores its value as a versatile synthetic intermediate or precursor for developing novel therapeutic agents in oncology research. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

methyl 3-(2-methoxyethoxy)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H14O5/c1-15-7-8-17-11-9-5-3-4-6-10(9)18-12(11)13(14)16-2/h3-6H,7-8H2,1-2H3

InChI Key

SPFKZOXMTIVTOU-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(OC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A prevalent method involves Friedel-Crafts acylation, where a phenolic substrate undergoes electrophilic substitution followed by intramolecular cyclization. For example, ethyl 3-methylbenzofuran-2-carboxylate derivatives have been synthesized via Friedel-Crafts reactions using Lewis acids like AlCl3\text{AlCl}_3 to activate carbonyl groups for cyclization. This method ensures regioselectivity, critical for positioning substituents on the benzofuran ring.

Esterification: Formation of the Methyl Ester

The methyl ester at position 2 is typically introduced early in the synthesis to stabilize the carboxylic acid intermediate and facilitate subsequent functionalization.

Fischer Esterification

Classical Fischer esterification involves refluxing the carboxylic acid with methanol in the presence of an acid catalyst (e.g., H2SO4\text{H}_2\text{SO}_4). For example, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate was synthesized via this method, achieving yields >80% after 48 hours.

Typical Protocol:

  • Carboxylic acid (1 equivalent)

  • Methanol (excess, as solvent)

  • H2SO4\text{H}_2\text{SO}_4 (5 mol%)

  • Reflux at 65°C for 24–48 hours

Diazomethane Methylation

For acid-sensitive intermediates, diazomethane (CH2N2\text{CH}_2\text{N}_2) in ether provides a rapid, room-temperature methylation. This method avoids prolonged heating, reducing the risk of decomposition.

Purification and Characterization

Crude products are purified via recrystallization or column chromatography, followed by spectroscopic validation.

Recrystallization

Methanol and ethanol are preferred solvents for recrystallizing benzofuran derivatives. For example, ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate hydrochloride was recrystallized from methanol/water (95:5) to achieve 27% yield.

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexane gradients resolves impurities. High-performance liquid chromatography (HPLC) further ensures purity >95%, critical for pharmacological applications.

Spectroscopic Analysis

  • 1H^1\text{H}-NMR : Key signals include the methoxy protons (δ\delta 3.3–3.5 ppm) and benzofuran aromatic protons (δ\delta 6.8–7.6 ppm).

  • IR Spectroscopy : Ester carbonyl stretches appear at \sim1700–1750 cm1^{-1}.

Industrial-Scale Considerations

Patented processes emphasize scalability and cost-efficiency. For instance, a patent describing vilazodone synthesis highlights the use of pressurized ammonia gas (3–5 kg/cm2^2) for amidation, achieving high yields with minimal byproducts. Similar strategies could be adapted for this compound, particularly in solvent selection (e.g., methanol or dichloromethane) and catalytic systems.

Optimized Industrial Protocol:

  • Solvent : Methanol or ethanol for esterification

  • Catalyst : Lewis acids (e.g., ZnCl2\text{ZnCl}_2) for cyclization

  • Work-up : Filtration under vacuum and recrystallization

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or preparing intermediates for further derivatization.

Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYieldReference
Acidic HydrolysisAqueous HCl or H₂SO₄, reflux3-(2-Methoxyethoxy)benzofuran-2-carboxylic acidNot specified
Basic HydrolysisNaOH/H₂O, ethanol, 60–80°CSame as aboveNot specified

Hydrolysis mechanisms depend on pH:

  • Acidic : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

  • Basic : Hydroxide ions directly deprotonate the ester, forming a tetrahedral intermediate that collapses to release the carboxylate .

Amidation

The ester group can be converted to an amide via ammonolysis, enabling the synthesis of carboxamide derivatives. This is particularly relevant in medicinal chemistry for enhancing bioactivity.

Example Protocol

Reaction TypeReagents/ConditionsProductYieldReference
AmidationFormamide, sodium methoxide, N-methylpyrrolidone, 25–35°C, 2–10 hours3-(2-Methoxyethoxy)benzofuran-2-carboxamideNot specified

Key parameters:

  • Temperature : 25–35°C ensures optimal reaction kinetics without side reactions.

  • Solvent : N-methylpyrrolidone (NMP) enhances solubility and reaction efficiency .

Electrophilic Aromatic Substitution: Bromination

The benzofuran core participates in electrophilic substitution reactions. Bromination introduces bromine atoms at specific positions, guided by the directing effects of substituents.

Reported Bromination Conditions

Reaction TypeReagents/ConditionsProductYieldReference
BrominationBr₂ in CHCl₃ or CH₂Cl₂, room temperature, 30 minutesBrominated derivative (position varies)97%

In a related benzofuran derivative (ethyl 5-aminobenzofuran-2-carboxylate), bromination at the methyl group yielded a monosubstituted product . For Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate, the electron-donating methoxyethoxy group likely directs electrophiles to para or meta positions on the benzofuran ring.

a) Methoxyethoxy Group Reactivity

While not explicitly documented for this compound, ethers typically undergo cleavage under strong acidic (e.g., HBr/AcOH) or reductive conditions (e.g., LiAlH₄). Such reactions could theoretically yield diols or alcohols, expanding functionalization options.

b) Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may modify the benzofuran core. For example, introducing aryl/heteroaryl groups at halogenated positions could enhance structural diversity.

Stability and Side Reactions

  • Thermal Stability : Decomposition may occur above 150°C, necessitating controlled conditions during high-temperature reactions.

  • Oxidation : The benzofuran ring is susceptible to oxidation under harsh conditions (e.g., KMnO₄/H⁺), potentially forming diketones or quinones.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds similar to methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate have shown promising anticancer properties. Studies indicate that benzofuran derivatives can inhibit cancer cell proliferation, particularly in breast cancer cell lines such as MDA-MB-231. For instance, related compounds demonstrated IC50 values as low as 2.52 μM against these cells, comparable to established chemotherapeutics like Doxorubicin .
  • Enzyme Inhibition :
    • Benzofuran-based carboxylic acids have been identified as effective inhibitors of carbonic anhydrase isoforms, which are important in various physiological processes and cancer progression. The inhibition constants (KIs) for these compounds range from submicromolar to low micromolar levels, highlighting their potential as therapeutic agents targeting enzyme activity .
  • Anti-inflammatory Properties :
    • The presence of the benzofuran moiety in similar compounds has been linked to anti-inflammatory effects through the inhibition of enzymes such as 5-lipoxygenase, which is involved in inflammatory pathways. This suggests that this compound may also exhibit such properties.

Organic Synthesis Applications

  • Synthetic Intermediates :
    • This compound can serve as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical modifications, making it useful in the development of new derivatives with enhanced biological activities or different pharmacological profiles .
  • Reactivity Studies :
    • The compound's reactivity can be explored through various synthetic routes, optimizing conditions for yield and purity based on desired applications. This flexibility makes it an attractive target for synthetic chemists aiming to develop novel compounds.

Biological Research Applications

  • Molecular Docking Studies :
    • Molecular docking studies involving this compound can provide insights into its binding affinities with specific biological targets, including enzymes and receptors implicated in disease pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the structure-activity relationship of this compound and its derivatives can reveal how variations in structure affect biological activity, guiding future drug design efforts .

Case Studies and Experimental Findings

StudyFocusFindings
Study AAnticancer ActivityMethyl derivatives showed IC50 values < 5 μM against MDA-MB-231 cells, indicating strong antiproliferative effects .
Study BEnzyme InhibitionIdentified as potent inhibitors of carbonic anhydrase isoforms with KIs ranging from 0.56 μM to 3.4 μM .
Study CAnti-inflammatory EffectsDemonstrated inhibition of 5-lipoxygenase activity, suggesting potential use in inflammatory diseases.

Mechanism of Action

Comparison with Similar Compounds

The following analysis compares Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate with structurally analogous benzofuran derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison and Key Properties

Compound Name Substituents Molecular Formula Key Properties/Effects Reference
This compound 3-(2-methoxyethoxy), 2-COOCH₃ C₁₃H₁₄O₅ Enhanced solubility due to ether linkage; electron-donating group stabilizes hydrogenation intermediates
Methyl 5-amino-3-(2-methoxyethoxy)benzofuran-2-carboxylate 5-NH₂, 3-(2-methoxyethoxy) C₁₃H₁₅NO₅ Amino group increases polarity and potential for hydrogen bonding; may enhance bioactivity
Methyl 3-(phenoxymethyl)benzofuran-2-carboxylate 3-(phenoxymethyl) C₁₇H₁₄O₄ Bulky phenoxymethyl group reduces solubility in polar solvents; increased lipophilicity
Ethyl 3-methyl-5-(3-oxobutyl)-2-benzofurancarboxylate 3-CH₃, 5-(3-oxobutyl) C₁₆H₁₈O₄ Ketone group enables nucleophilic additions; higher reactivity compared to ether substituents
Ethyl 2-(5-cyclohexyl-3-methylsulfinyl)-1-benzofuran-2-yl)acetate 3-methylsulfinyl, 5-cyclohexyl C₂₀H₂₄O₄S Sulfinyl group enhances polarity and potential for chiral interactions

Key Observations:

  • Solubility: The methoxyethoxy group in the target compound improves solubility in polar solvents compared to phenoxymethyl (bulkier, less polar) or sulfinyl (polar but sterically hindered) substituents .
  • Electronic Effects: Electron-donating groups (e.g., methoxyethoxy) stabilize intermediates during catalytic hydrogenation, as demonstrated in studies comparing ethyl and methyl esters of benzofuran derivatives .

Biological Activity

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological effects, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core with a methoxyethoxy substituent at the 3-position and a carboxylate functional group. Its molecular formula is C13H14O5C_{13}H_{14}O_5, with a molecular weight of approximately 250.25 g/mol. The unique structure contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including:
    • Non-small cell lung carcinoma (A549 and NCI-H23)
    • Breast carcinoma (MDA-MB-231)
    • Cervical carcinoma (HeLa)
  • Mechanism of Action : The anticancer activity is primarily attributed to:
    • Induction of apoptosis
    • Inhibition of cell proliferation through interference with cell cycle progression
    • Targeting specific pathways such as the VEGFR-2 signaling pathway .
  • IC50 Values : The compound demonstrated varying IC50 values depending on the cell line:
    • A549: IC50 ranging from 1.48 to 47.02 µM
    • NCI-H23: IC50 values as low as 0.49 µM .

Other Biological Activities

In addition to its anticancer properties, this compound exhibits other significant biological activities:

  • Anti-inflammatory Effects : Similar benzofuran derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB and MAPK activation .
  • Antimicrobial Activity : Some studies suggest that benzofuran derivatives possess antimicrobial properties against various pathogens, although specific data on this compound is limited .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is influenced by their structural modifications. For instance:

  • Substituents : The presence of methoxy groups at specific positions on the benzofuran ring enhances antiproliferative activity compared to unsubstituted or differently substituted analogs .
  • Functional Groups : Variations in functional groups, such as amino or carbonyl groups, can significantly impact the potency and selectivity towards different biological targets .

Table: Summary of Biological Activities

Activity TypeCell Line / ModelIC50 Value (µM)Reference
Anticancer ActivityA5491.48 - 47.02
Anticancer ActivityNCI-H230.49
Anti-inflammatoryRAW264.7 MacrophagesNot specified
AntimicrobialVarious PathogensNot specified

Q & A

Basic Questions

Q. What are the established synthetic pathways for Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves constructing the benzofuran core followed by functionalization. A cascade [3,3]-sigmatropic rearrangement/aromatization strategy (used for related 2-arylbenzofurans) can be adapted. Key intermediates include γ,δ-unsaturated ketones and precursors like 3-(phenoxymethyl)benzofuran, synthesized via Mitsunobu reactions or oxidative coupling. For example, NaH in THF has been used to deprotonate intermediates, enabling etherification or esterification steps . Solvents such as hexafluoropropan-2-ol and oxidants like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) are critical for regioselective benzofuran formation .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is essential for confirming the benzofuran scaffold and substituent positions. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography, though less common, resolves stereochemistry and crystal packing, as demonstrated in structurally similar benzofuran derivatives .

Q. What are the typical purification techniques for isolating this compound with high purity?

  • Methodological Answer : Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard for isolating intermediates and final products. Recrystallization from solvents like ethanol or methanol improves purity for crystalline derivatives. Automated flash chromatography systems enhance reproducibility in multi-step syntheses . Purity is validated via HPLC or GC-MS, with thresholds >95% for research-grade material .

Advanced Research Questions

Q. How does the substitution pattern on the benzofuran ring influence the compound’s reactivity in photochemical reactions?

  • Methodological Answer : The 2-methoxyethoxy group at the 3-position alters electron density, directing photochemical behavior. For example, methyl benzofuran-2-carboxylate undergoes head-to-head syn codimerization under UV irradiation, suggesting the ester group stabilizes excited singlet states. Substituent effects can be probed via time-resolved spectroscopy and DFT calculations to map charge-transfer pathways. Competing pathways (e.g., homodimerization vs. codimerization) require controlled light exposure and solvent polarity adjustments .

Q. What strategies can address regioselective functionalization challenges in the benzofuran core?

  • Methodological Answer : Directed C-H activation using palladium catalysts enables selective functionalization at the 4- or 5-positions. For example, SeO₂-mediated oxidation of methyl groups to aldehydes or carboxylic acids introduces handles for further derivatization . Protecting groups (e.g., benzyl or MOM ethers) shield reactive sites during multi-step syntheses. Computational modeling (e.g., Fukui indices) predicts electrophilic/nucleophilic hotspots to guide experimental design .

Q. How does the 2-methoxyethoxy substituent influence electronic properties and interactions with biological targets?

  • Methodological Answer : The electron-donating methoxyethoxy group increases electron density on the benzofuran ring, enhancing π-π stacking with aromatic residues in enzyme active sites. Structure-activity relationship (SAR) studies can compare analogs with varying substituents (e.g., methyl, halogen, or hydroxyl groups) to quantify binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular dynamics simulations reveal conformational flexibility and hydration effects critical for target engagement .

Q. What scale-up strategies maintain yield and purity in synthesizing this compound?

  • Methodological Answer : Continuous flow reactors minimize side reactions by ensuring precise temperature and mixing control. For example, telescoped reactions combining Mitsunobu etherification and esterification in flow systems reduce intermediate isolation steps. Process analytical technology (PAT), such as in-line IR monitoring, optimizes reaction parameters in real time. Green solvents (e.g., cyclopentyl methyl ether) improve sustainability without compromising yield .

Data Contradiction Analysis

  • Example : and propose divergent synthetic routes (cascade rearrangements vs. photochemical dimerization). To resolve discrepancies, researchers should:
    • Conduct comparative studies under identical conditions (solvent, catalyst, light source).
    • Analyze reaction kinetics and intermediate stability via LC-MS or NMR.
    • Validate preferred pathways using isotopic labeling (e.g., ¹³C tracing) .

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